molecular formula C27H30BrN3O2 B11680074 methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate

methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate

Cat. No.: B11680074
M. Wt: 508.4 g/mol
InChI Key: JEWBHOYZNPPTKZ-UHFFFAOYSA-N
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Description

Methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a bromine atom, a diethylamino group, and a phenyl group attached to a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.

    Substitution with Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.

    Esterification: The final step involves the esterification of the quinazoline derivative with methyl acetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: It has been investigated for its potential as a biological probe to study cellular processes.

    Medicine: Quinazoline derivatives, including this compound, have shown promise as therapeutic agents for the treatment of cancer, inflammation, and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group and the ester functionality enhances its solubility and bioavailability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H30BrN3O2

Molecular Weight

508.4 g/mol

IUPAC Name

methyl 2-[6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

InChI

InChI=1S/C27H30BrN3O2/c1-4-30(5-2)22-14-11-20(12-15-22)27-29-24-16-13-21(28)17-23(24)26(19-9-7-6-8-10-19)31(27)18-25(32)33-3/h6-17,26-27,29H,4-5,18H2,1-3H3

InChI Key

JEWBHOYZNPPTKZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C(N2CC(=O)OC)C4=CC=CC=C4

Origin of Product

United States

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